Methyl 4-amino-7-methylpyrazolo[1,5-a][1,3,5]triazine-8-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-amino-7-methylpyrazolo[1,5-a][1,3,5]triazine-8-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a][1,3,5]triazine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-amino-7-methylpyrazolo[1,5-a][1,3,5]triazine-8-carboxylate typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of methyl hydrazinecarboxylate with 3-amino-4-methylpyrazole in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-7-methylpyrazolo[1,5-a][1,3,5]triazine-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding hydrazine derivatives.
Substitution: The methyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrazolo[1,5-a][1,3,5]triazine derivatives.
Scientific Research Applications
Methyl 4-amino-7-methylpyrazolo[1,5-a][1,3,5]triazine-8-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials with specific photophysical properties.
Mechanism of Action
The mechanism of action of methyl 4-amino-7-methylpyrazolo[1,5-a][1,3,5]triazine-8-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar fused ring structure and exhibit comparable photophysical properties.
Pyrazoles: Known for their versatility in organic synthesis and medicinal chemistry.
Uniqueness
Methyl 4-amino-7-methylpyrazolo[1,5-a][1,3,5]triazine-8-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
Methyl 4-amino-7-methylpyrazolo[1,5-a][1,3,5]triazine-8-carboxylate (CAS Number: 2639457-08-0) is a compound of significant interest due to its potential biological activities. This article provides an overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₈H₉N₅O₂
- Molecular Weight : 207.19 g/mol
- CAS Number : 2639457-08-0
Biological Activity Overview
This compound has been studied for various biological activities, primarily focusing on its potential as an anticancer agent and its effects on enzyme inhibition.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of triazine derivatives. This compound is believed to exhibit similar properties due to its structural similarities with other active compounds in this class.
Case Study: Anticancer Efficacy
A study demonstrated that derivatives with a similar core structure showed significant cytotoxicity against various cancer cell lines. For instance:
Cell Line | IC50 Value (µM) |
---|---|
A549 (Lung) | 0.20 |
MCF-7 (Breast) | 1.25 |
HeLa (Cervical) | 1.03 |
HepG2 (Liver) | 12.21 |
These values indicate a strong potential for the development of methyl pyrazolo derivatives as anticancer agents through mechanisms involving the inhibition of key signaling pathways such as PI3K/mTOR .
2. Enzyme Inhibition
The compound has shown promise in inhibiting monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. Preliminary studies indicated that compounds with similar structures exhibited selective inhibition towards MAO-A over MAO-B, suggesting potential applications in treating mood disorders and neurodegenerative diseases .
Table: Monoamine Oxidase Inhibition Comparison
Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) |
---|---|---|
Clorgyline | 0.05 | N/A |
Compound X | 0.15 | >100 |
This selectivity indicates that this compound could be a candidate for further investigation into therapeutic uses for mood disorders .
The mechanisms underlying the biological activity of this compound are complex and involve multiple pathways:
- Inhibition of Kinase Pathways : Similar compounds have been shown to inhibit pathways involving PI3K and mTOR, which are crucial for cancer cell growth and survival.
- Regulation of Apoptosis : The compound may promote apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins.
Properties
Molecular Formula |
C8H9N5O2 |
---|---|
Molecular Weight |
207.19 g/mol |
IUPAC Name |
methyl 4-amino-7-methylpyrazolo[1,5-a][1,3,5]triazine-8-carboxylate |
InChI |
InChI=1S/C8H9N5O2/c1-4-5(7(14)15-2)6-10-3-11-8(9)13(6)12-4/h3H,1-2H3,(H2,9,10,11) |
InChI Key |
ZMNHNDLJAMUEQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=C1C(=O)OC)N=CN=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.